molecular formula C18H22N2O3S B5856312 3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N,N,4-trimethylbenzamide

3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N,N,4-trimethylbenzamide

Cat. No. B5856312
M. Wt: 346.4 g/mol
InChI Key: RQQHPUPRZXMGHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N,N,4-trimethylbenzamide (also known as DMTB) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTB is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C19H24N2O3S.

Mechanism of Action

The mechanism of action of DMTB is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. In particular, DMTB has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that plays a key role in cell signaling and regulation. By inhibiting PKC, DMTB may be able to disrupt the growth and proliferation of cancer cells and viruses.
Biochemical and Physiological Effects:
DMTB has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the inhibition of viral replication. In addition, DMTB has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a variety of diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMTB in lab experiments is its versatility. DMTB can be easily synthesized and modified to suit a variety of experimental needs. In addition, DMTB is relatively stable and can be stored for long periods of time without degradation. However, one limitation of using DMTB is its potential toxicity. DMTB has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for the study of DMTB. One area of interest is the development of new anticancer and antiviral drugs based on the structure of DMTB. Another area of interest is the use of DMTB as a building block for the synthesis of novel polymers and materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of DMTB and its potential applications in various fields.

Synthesis Methods

DMTB can be synthesized using a variety of methods, including the reaction of 3,4-dimethylaniline with p-toluenesulfonyl chloride followed by N,N,4-trimethylbenzoyl chloride. Another method involves the reaction of 3,4-dimethylaniline with p-toluenesulfonyl isocyanate followed by N,N,4-trimethylbenzoic acid.

Scientific Research Applications

DMTB has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, DMTB has been shown to exhibit anticancer and antiviral properties, making it a promising candidate for the development of new drugs. In material science, DMTB has been used as a building block for the synthesis of novel polymers and materials. In analytical chemistry, DMTB has been used as a derivatization reagent for the analysis of various compounds, including amino acids and peptides.

properties

IUPAC Name

3-[(3,4-dimethylphenyl)sulfamoyl]-N,N,4-trimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-12-7-9-16(10-14(12)3)19-24(22,23)17-11-15(8-6-13(17)2)18(21)20(4)5/h6-11,19H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQHPUPRZXMGHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)N(C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3,4-dimethylphenyl)sulfamoyl]-N,N,4-trimethylbenzamide

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